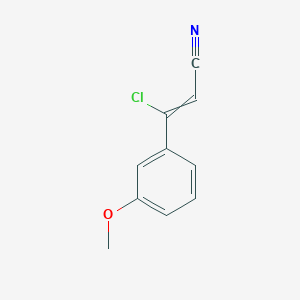![molecular formula C20H54FeSi6 B14241434 Iron(2+) bis[tris(trimethylsilyl)methanide] CAS No. 345950-17-6](/img/structure/B14241434.png)
Iron(2+) bis[tris(trimethylsilyl)methanide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of an iron cation (Fe2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal amides and is known for its unique structural and chemical properties. The bulky hydrocarbon backbone of the tris(trimethylsilyl)methanide ligands imparts lipophilicity and low lattice energy to the complex, making it soluble in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+) bis[tris(trimethylsilyl)methanide] can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous iron(II) chloride with an alkali metal bis[tris(trimethylsilyl)methanide] in a nonpolar organic solvent. The reaction proceeds as follows :
FeCl2+2Na[N(SiMe3)2]→Fe[N(SiMe3)2]2+2NaCl
The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining iron(2+) bis[tris(trimethylsilyl)methanide] can be purified by distillation or sublimation.
Industrial Production Methods
Industrial production methods for iron(2+) bis[tris(trimethylsilyl)methanide] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated filtration systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other silylamides or phosphines as reagents.
Major Products Formed
Oxidation: Iron(III) bis[tris(trimethylsilyl)methanide] complexes.
Reduction: Iron(I) bis[tris(trimethylsilyl)methanide] complexes.
Substitution: Complexes with different ligands replacing the tris(trimethylsilyl)methanide ligands.
Scientific Research Applications
Iron(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of iron-based drugs.
Mechanism of Action
The mechanism of action of iron(2+) bis[tris(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bulky tris(trimethylsilyl)methanide ligands provide steric protection to the iron center, allowing it to participate in selective reactions. The compound can interact with molecular targets such as small molecules, ions, and other metal complexes, facilitating various chemical transformations.
Comparison with Similar Compounds
Iron(2+) bis[tris(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
Iron(2+) bis[trimethylsilylamide]: Similar in structure but with different steric and electronic properties.
Iron(2+) bis[bis(trimethylsilyl)amide]: Another related compound with distinct reactivity and solubility characteristics.
Iron(2+) bis[tris(trimethylsilyl)silane]: A compound with similar ligands but different coordination chemistry.
The uniqueness of iron(2+) bis[tris(trimethylsilyl)methanide] lies in its bulky tris(trimethylsilyl)methanide ligands, which impart unique solubility, reactivity, and stability properties to the complex .
Properties
CAS No. |
345950-17-6 |
|---|---|
Molecular Formula |
C20H54FeSi6 |
Molecular Weight |
519.0 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-trimethylsilane;iron(2+) |
InChI |
InChI=1S/2C10H27Si3.Fe/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChI Key |
LBRPEHMIIPEXIE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


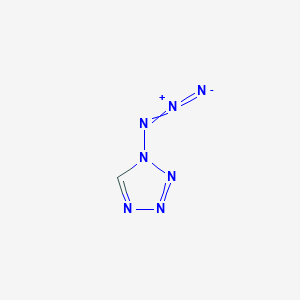
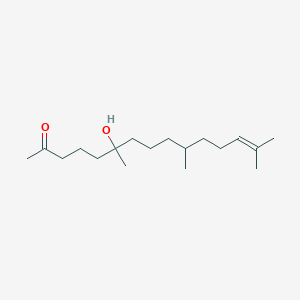
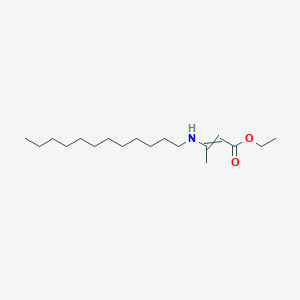


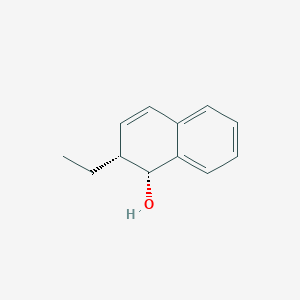
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
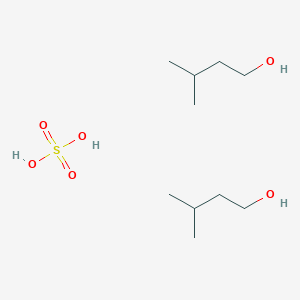
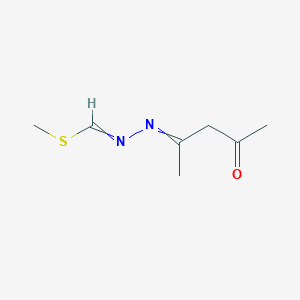
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
